1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride
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Overview
Description
1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a 4-methylphenyl group attached to a methanamine moiety, which is further linked to a pyridin-4-ylmethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzyl chloride with pyridine-4-carboxaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 4-methylbenzylpyridine.
Reductive Amination: The intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride in the presence of a reducing agent like sodium cyanoborohydride to yield 1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine.
Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, filtration, and recrystallization to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride: Similar structure but with a pyridin-3-ylmethyl group.
1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride: Similar structure but with a pyridin-2-ylmethyl group.
Uniqueness
1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-9,16H,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDCRIZZIMIWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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